
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol and a suitable leaving group.
Attachment of Oxiranylmethoxy Groups: The oxiranylmethoxy groups can be added through epoxidation reactions involving alkenes and peracids.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions may target the triazine ring or the oxiranylmethoxy groups, potentially yielding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine may have applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, coatings, or other materials.
Wirkmechanismus
The mechanism of action of 6-Isopropoxy-4,6-bis(oxiranylmethoxy)-1,3,5-triazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Isopropoxy-1,3,5-triazine: Lacks the oxiranylmethoxy groups, potentially resulting in different chemical properties.
4,6-Dimethoxy-1,3,5-triazine: Contains methoxy groups instead of oxiranylmethoxy groups, affecting reactivity and applications.
6-Isopropoxy-4,6-dichloro-1,3,5-triazine: Chlorine substituents may impart different reactivity and biological activity.
Eigenschaften
CAS-Nummer |
85896-24-8 |
|---|---|
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
2,4-bis(oxiran-2-ylmethoxy)-4-propan-2-yloxy-1H-1,3,5-triazine |
InChI |
InChI=1S/C12H19N3O5/c1-8(2)20-12(19-6-10-4-17-10)14-7-13-11(15-12)18-5-9-3-16-9/h7-10H,3-6H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
WSJZHEFBLDADTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1(N=CNC(=N1)OCC2CO2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


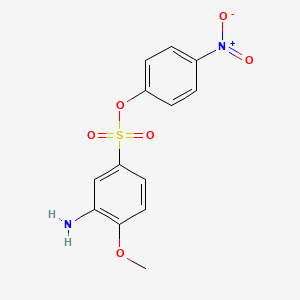
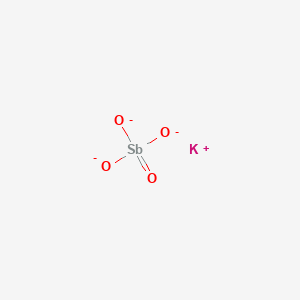
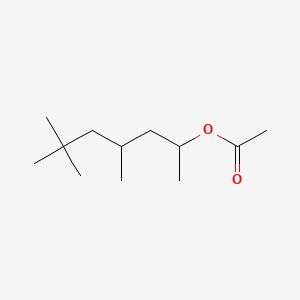

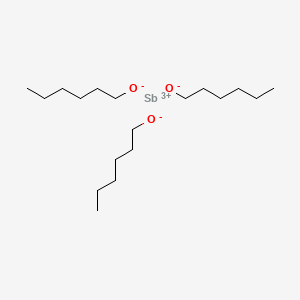


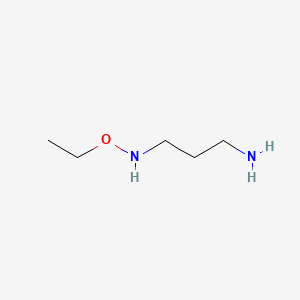
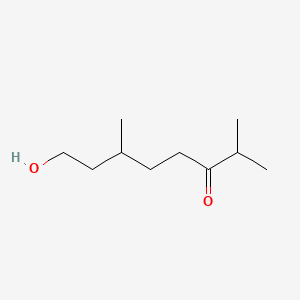
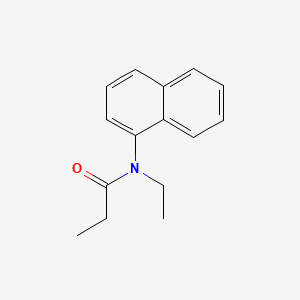
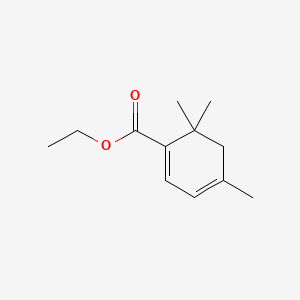
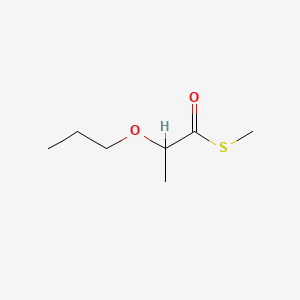
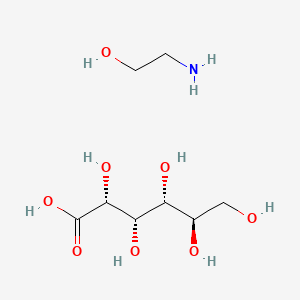
![Coceth-25 [INCI]](/img/structure/B12664055.png)
